The compound (4-{2-Amino-1-[(isoquinolin-6-yl)carbamoyl]ethyl}phenyl)methyl 2,4-dimethylbenzoate; bis(methanesulfonic acid) is a complex organic molecule notable for its potential pharmacological applications. This compound is also known as (S)-Netarsudil dimesylate, which is primarily recognized for its role as a Rho kinase inhibitor, used in the treatment of elevated intraocular pressure associated with open-angle glaucoma or ocular hypertension. The compound's structure includes an isoquinoline moiety and is characterized by its unique functional groups that contribute to its biological activity.
This compound is classified under heterocyclic compounds due to the presence of the isoquinoline ring system. It falls under the category of pharmaceutical intermediates and is significant in medicinal chemistry. The synthesis and characterization of this compound have been documented in various scientific publications and patents, highlighting its relevance in drug development processes .
The synthesis of (4-{2-Amino-1-[(isoquinolin-6-yl)carbamoyl]ethyl}phenyl)methyl 2,4-dimethylbenzoate involves several key steps:
The synthesis may involve techniques such as:
The molecular structure of (4-{2-Amino-1-[(isoquinolin-6-yl)carbamoyl]ethyl}phenyl)methyl 2,4-dimethylbenzoate can be depicted as follows:
Key structural features include:
The compound can participate in various chemical reactions:
Reactions are typically performed in controlled environments using inert atmospheres to prevent unwanted side reactions. Reaction yields and selectivity are often optimized through varying solvent systems and temperatures.
The mechanism of action of (S)-Netarsudil dimesylate primarily involves inhibition of Rho kinase, a pathway that regulates intraocular pressure by modulating trabecular meshwork function. By inhibiting this kinase, the compound facilitates increased outflow of aqueous humor from the eye, thereby reducing intraocular pressure effectively.
Clinical studies have shown that administration leads to significant reductions in intraocular pressure over time, supporting its therapeutic efficacy .
Relevant data regarding these properties are essential for formulation development and storage conditions .
The primary application of (4-{2-Amino-1-[(isoquinolin-6-yl)carbamoyl]ethyl}phenyl)methyl 2,4-dimethylbenzoate is as a pharmaceutical agent for managing glaucoma. Its role as a Rho kinase inhibitor positions it as a significant therapeutic option in ocular pharmacology.
Additionally, ongoing research may explore other potential applications in treating various diseases linked to Rho kinase signaling pathways beyond ophthalmic conditions, including cardiovascular diseases and fibrosis .
CAS No.: 13859-65-9
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8
CAS No.: 54061-45-9